2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Description
The compound “2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline” is a complex organic molecule that contains a quinoline core, a phenylsulfonyl group, and a piperazine ring . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups . The quinoline core is a bicyclic compound, consisting of a benzene ring fused to a pyridine at two adjacent carbon atoms . The phenylsulfonyl group consists of a sulfonyl functional group attached to a phenyl ring . The piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Quinolines undergo many reactions. They can act as bidentate ligands to form complexes with metals. They can also participate in electrophilic substitutions, much like benzene . Phenylsulfonyl compounds are often used as a protecting group in organic synthesis . Piperazines can react with carboxylic acids to form amides .Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c30-26(28-15-17-29(18-16-28)33(31,32)21-11-5-2-6-12-21)23-19-25(20-9-3-1-4-10-20)27-24-14-8-7-13-22(23)24/h1-14,19H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMVRZMYNQKUHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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